molecular formula C4H4N2OS B054905 2-Thiouracil CAS No. 125220-28-2

2-Thiouracil

Cat. No.: B054905
CAS No.: 125220-28-2
M. Wt: 128.15 g/mol
InChI Key: ZEMGGZBWXRYJHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiouracil can be synthesized through various methods. One common approach involves the reaction of thiourea with malonic acid in the presence of phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the cyclization of thiourea with β-ketoesters or β-diketones. This method is advantageous due to its high yield and relatively simple reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Thiouracil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

2-Thiouracil exerts its effects primarily by inhibiting the enzyme thyroid peroxidase. This enzyme is crucial for the synthesis of thyroid hormones, as it catalyzes the iodination of tyrosine residues in thyroglobulin. By blocking this enzyme, this compound prevents the formation of thyroxine and triiodothyronine, leading to reduced thyroid hormone levels .

Comparison with Similar Compounds

This compound’s unique sulfur substitution at the 2-position of the uracil ring distinguishes it from other uracil derivatives, providing it with specific chemical and biological properties that make it valuable in various fields of research and industry.

Properties

IUPAC Name

2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGGZBWXRYJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021347
Record name Thiouracil
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Molecular Weight

128.15 g/mol
Source PubChem
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Solubility

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE
Record name 2-THIOURACIL
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Mechanism of Action

ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/, THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/
Record name 2-THIOURACIL
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Color/Form

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC

CAS No.

141-90-2
Record name Thiouracil
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Record name Thiouracil
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Record name 2-thiouracil
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Record name 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-
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Record name THIOURACIL
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Melting Point

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP
Record name 2-THIOURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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